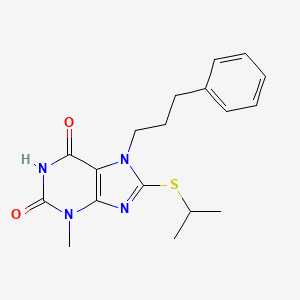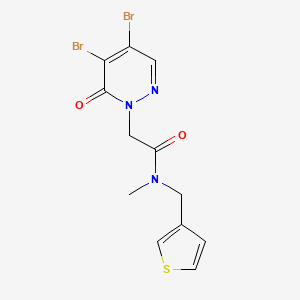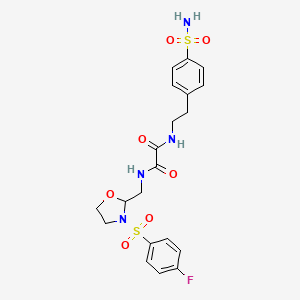
N1-((3-((4-fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-sulfamoylphenethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-((3-((4-fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-sulfamoylphenethyl)oxalamide is a useful research compound. Its molecular formula is C20H23FN4O7S2 and its molecular weight is 514.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Safer Synthesis Methodologies
A safer and more convenient methodology for the synthesis of sulfamides, which are structurally similar to the compound of interest, has been developed. This method employs N-substituted oxazolidin-2-one derivatives as safer alternatives to hazardous reagents traditionally used in sulfamide preparation, expanding the scope of nonsymmetrical sulfamide production with potential implications for various research applications (Borghese et al., 2006).
Antimicrobial Applications
Oxazolidinones, including analogs such as U-100592 and U-100766, exhibit significant antimicrobial activities against a range of pathogens, including resistant strains. These findings highlight the potential utility of oxazolidinone derivatives in addressing antimicrobial resistance, a growing concern in public health (Zurenko et al., 1996).
Advanced Material Design
Research into poly(2-oxazoline)s initiated by perfluoroalkanesulfoneimides, which are related to the sulfonyl and oxazolidinone moieties of the compound , has led to the development of biocompatible and electrophoretically active materials. These materials, capable of hybridization with bioactive glass, show promise for biomedical applications, including drug delivery systems and tissue engineering (Hayashi & Takasu, 2015).
Synthesis and Biological Activity of Derivatives
The synthesis of highly functionalized beta-lactam and thiazolidine-grafted tetrahydrobenzothiophenes, featuring sulfonamide groups, demonstrates significant antimicrobial activities. This research underscores the potential of these derivatives in developing new antimicrobial agents (Babu et al., 2013).
COX-2 Inhibition for Therapeutic Applications
Derivatives of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides have been identified as selective cyclooxygenase-2 (COX-2) inhibitors. The introduction of a fluorine atom into these compounds has been found to enhance their selectivity, leading to the development of potent, selective, and orally active COX-2 inhibitors for therapeutic applications, such as the treatment of inflammation and pain (Hashimoto et al., 2002).
properties
IUPAC Name |
N'-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-[2-(4-sulfamoylphenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN4O7S2/c21-15-3-7-17(8-4-15)34(30,31)25-11-12-32-18(25)13-24-20(27)19(26)23-10-9-14-1-5-16(6-2-14)33(22,28)29/h1-8,18H,9-13H2,(H,23,26)(H,24,27)(H2,22,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITZCHGLCSFNCLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(N1S(=O)(=O)C2=CC=C(C=C2)F)CNC(=O)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN4O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

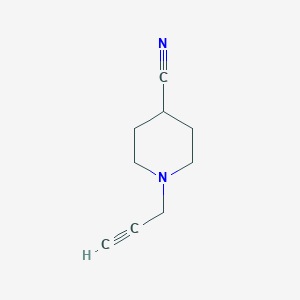
![2-[3-[(3-fluorophenyl)sulfonyl]-6-oxopyridazin-1(6H)-yl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2708809.png)
![2-methyl-N-(5-oxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B2708811.png)
![(1R,5R)-Spiro[3-oxabicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-carboxylic acid](/img/structure/B2708812.png)
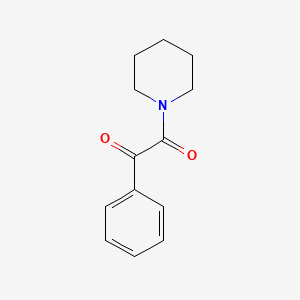
acetonitrile](/img/structure/B2708816.png)
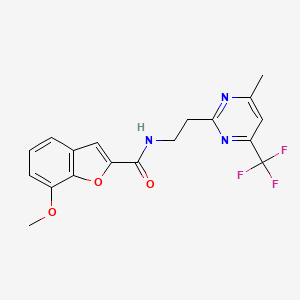
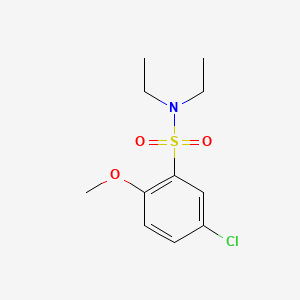
![benzyl N-[1-(cyanomethyl)piperidin-4-yl]carbamate](/img/structure/B2708820.png)
![3-methyl-N-{3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2708821.png)
![2-[(4-methylphenyl)sulfonylamino]-N-(6-methylsulfonyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2708824.png)
![(2R,3S,4R,5R,6S)-2-[[(2S,3S,4S,5R,6R)-3,4-dihydroxy-6-[(3S,6S)-2-hydroxy-2-methyl-6-[(3R,9S,13S,14R)-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]heptan-3-yl]oxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B2708827.png)
